molecular formula C5H4BrF2NS B2899005 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole CAS No. 1785556-50-4

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Katalognummer: B2899005
CAS-Nummer: 1785556-50-4
Molekulargewicht: 228.05
InChI-Schlüssel: SGSVMOPXMYHONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is a high-value heterocyclic building block with the molecular formula C5H4BrF2NS and a molecular weight of 228.11 g/mol . This compound is characterized by its thiazole core, which is functionalized with a bromo substituent at the 2-position and a 1,1-difluoroethyl group at the 5-position . The incorporation of the gem-difluoroethyl moiety is particularly significant in medicinal chemistry and drug discovery. This group can act as an isostere for carbonyl groups or ethers, and its high lipophilicity and potential to act as a hydrogen bond donor help improve metabolic stability, enhance membrane permeability, and fine-tune the physicochemical properties of lead compounds . The reactive 2-bromo substituent on the thiazole ring makes this chemical an excellent precursor for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the introduction of diverse carbon-based scaffolds . This combination of features establishes this compound as a critical intermediate for researchers developing novel active molecules, with potential applications in central nervous system and oncology research. The product is for Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: See supplier documentation (PubChem CID: 84792019) • Molecular Formula: C5H4BrF2NS • Molecular Weight: 228.11 g/mol • SMILES: CC(C1=CN=C(S1)Br)(F)F • InChIKey: SGSVMOPXMYHONB-UHFFFAOYSA-N Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound is for laboratory and research and development use only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVMOPXMYHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785556-50-4
Record name 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Incorporation of 1,1-Difluoroethyl Thiazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a compelling bioisostere for the ubiquitous methoxy group, often conferring enhanced metabolic stability and improved biological potency. When appended to privileged heterocyclic scaffolds such as thiazole, the resulting building blocks represent a valuable asset for drug discovery programs. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,1-difluoroethyl thiazole building blocks, offering field-proven insights for their effective utilization in medicinal chemistry.

The Power of Fluorine in Drug Design: A Paradigm Shift

The incorporation of fluorine into small molecules can dramatically alter their biological activity.[1] This is attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. Strategic fluorination can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability, ultimately leading to improved drug-like properties.[2][3][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative impact on drug discovery.[1]

The 1,1-Difluoroethyl Group: A Superior Bioisostere for the Methoxy Moiety

The 1,1-difluoroethyl group (–CF₂CH₃) has gained significant traction as a bioisosteric replacement for the methoxy group (–OCH₃).[5][6] This substitution is often advantageous for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 1,1-difluoroethyl group less susceptible to oxidative metabolism, a common liability for methoxy groups.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the parent molecule, influencing its binding affinity to biological targets. The 1,1-difluoroethyl group can also act as a lipophilic hydrogen bond donor, a property not shared by the methoxy group.[2][7]

  • Improved Potency: In numerous instances, the replacement of a methoxy group with a 1,1-difluoroethyl group has led to a remarkable increase in biological potency.[8][5]

PropertyMethoxy Group (-OCH₃)1,1-Difluoroethyl Group (-CF₂CH₃)
Metabolic Stability Prone to O-dealkylationGenerally resistant to oxidative metabolism
Lipophilicity (logP) Moderately lipophilicMore lipophilic than methoxy
Hydrogen Bonding Hydrogen bond acceptorWeak hydrogen bond donor capability
Electronic Effect Electron-donatingElectron-withdrawing

The Thiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[9] It is a prominent structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10][11][12][13][14][15][16][17] The thiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13]

Synthesis of 1,1-Difluoroethyl Thiazole Building Blocks: Key Strategies and Protocols

The construction of 1,1-difluoroethyl thiazole building blocks can be achieved through several synthetic approaches. A common strategy involves the synthesis of a substituted thiazole core followed by the introduction of the 1,1-difluoroethyl moiety, or the use of a pre-functionalized building block containing the 1,1-difluoroethyl group in the thiazole synthesis.

Hantzsch Thiazole Synthesis with a Fluorinated Precursor

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[12][13] This reaction involves the condensation of an α-haloketone with a thioamide. To generate a 1,1-difluoroethyl-substituted thiazole, one can utilize a thioamide bearing the desired fluorinated group.

Protocol: Synthesis of 2-(1,1-Difluoroethyl)-4-methylthiazole

Materials:

  • 3,3-Difluoropentan-2-one

  • Lawesson's Reagent

  • Ammonia (7N solution in Methanol)

  • Chloroacetone

  • Toluene

  • Ethanol

  • Sodium Bicarbonate

  • Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 3,3-Difluoropentane-2-thione (Thioamide precursor)

  • To a solution of 3,3-difluoropentan-2-one (1.0 eq) in toluene, add Lawesson's Reagent (0.5 eq).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,3-difluoropentane-2-thione.

Step 2: Synthesis of 2-(1,1-Difluoroethyl)ethanethioamide

  • To a solution of 3,3-difluoropentane-2-thione (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude 2-(1,1-difluoroethyl)ethanethioamide, which can be used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve the crude 2-(1,1-difluoroethyl)ethanethioamide (1.0 eq) in ethanol.

  • Add chloroacetone (1.1 eq) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(1,1-difluoroethyl)-4-methylthiazole.

Nickel-Catalyzed Cross-Coupling for Late-Stage Difluoroethylation

For more complex thiazole scaffolds, a late-stage introduction of the 1,1-difluoroethyl group can be highly advantageous. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation, utilizing readily available 1,1-difluoroethylating agents.[5][6]

Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of a 2-Bromothiazole Derivative

Materials:

  • 2-Bromo-4-phenylthiazole

  • 1,1-Difluoroethyl chloride (or other suitable difluoroethylating reagent)

  • Nickel(II) chloride

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Zinc powder

  • N,N-Dimethylacetamide (DMA)

  • Argon atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂ (10 mol %), dtbbpy (12 mol %), and zinc powder (3.0 eq).

  • Add anhydrous DMA to the tube.

  • Add the 2-bromo-4-phenylthiazole (1.0 eq) to the mixture.

  • Bubble 1,1-difluoroethyl chloride gas through the reaction mixture for 5 minutes.

  • Seal the Schlenk tube and heat the reaction at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(1,1-difluoroethyl)-4-phenylthiazole.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_hantzsch Hantzsch Thiazole Synthesis cluster_coupling Late-Stage Cross-Coupling A α-Haloketone C 1,1-Difluoroethyl Thiazole A->C Condensation B Thioamide (with -CF₂CH₃) B->C D Halogenated Thiazole F 1,1-Difluoroethyl Thiazole D->F Cross-Coupling E 1,1-Difluoroethylating Reagent E->F Catalyst Ni Catalyst Catalyst->F

Sources

Technical Guide: Physical Properties and Lipophilicity of 5-(1,1-Difluoroethyl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(1,1-difluoroethyl)thiazoles , a specialized motif in medicinal chemistry used to modulate lipophilicity and metabolic stability.

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the 5-(1,1-difluoroethyl)thiazole moiety represents a high-value bioisostere designed to bridge the gap between the metabolic liability of an ethyl group (


) and the high lipophilicity/electron-withdrawal of a trifluoromethyl group (

).

The 1,1-difluoroethyl group (


)  offers a unique physicochemical profile:
  • Metabolic Blockade: It prevents cytochrome P450-mediated hydroxylation at the benzylic (

    
    ) position, a common clearance pathway for alkyl-substituted thiazoles.
    
  • Lipophilicity Modulation: It typically exhibits a LogP value intermediate between the parent ethyl and the trifluoromethyl analog, or slightly higher than the ethyl group depending on the specific solvation environment, while maintaining a lower molecular volume than

    
    .
    
  • Electronic Tuning: The gem-difluoro motif exerts a strong inductive electron-withdrawing effect (

    
    ), reducing the basicity (
    
    
    
    ) of the thiazole nitrogen, which can improve membrane permeability and reduce hERG liability.

Part 2: Synthesis & Access[1][2][3]

To access 5-(1,1-difluoroethyl)thiazoles, the most robust industrial protocol involves the deoxyfluorination of 5-acetylthiazoles. This method is preferred over radical difluoroalkylation for scale-up due to higher regioselectivity.

Core Protocol: Deoxyfluorination of 5-Acetylthiazole

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Precursor: 5-Acetylthiazole (commercially available or synthesized via Friedel-Crafts acylation).

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried reaction vessel with 5-acetylthiazole (1.0 equiv) and anhydrous Dichloromethane (DCM) (

    
     concentration).
    
  • Activation: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Addition: Dropwise add Deoxo-Fluor (2.5 equiv). Note: Use Deoxo-Fluor over DAST for better thermal stability and safety profile.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor via TLC (stain with

    
    ) or LC-MS.
    
    • Checkpoint: The intermediate enol ether may form; ensure full conversion to the gem-difluoro product.

  • Quenching (Critical): Cool back to 0 °C. Quench slowly with saturated aqueous

    
     . Caution: Vigorous gas evolution (
    
    
    
    and HF byproducts).
  • Isolation: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,1-difluoroethyl product is typically less polar than the ketone precursor.

Synthesis Pathway Visualization

SynthesisPathway Start 5-Acetylthiazole (Precursor) Inter Intermediate (Oxocarbenium Ion) Start->Inter DCM, 0°C Reagent Deoxo-Fluor (Fluorinating Agent) Reagent->Inter Product 5-(1,1-Difluoroethyl)thiazole (Target) Inter->Product Fluoride transfer (16h, RT)

Caption: Figure 1. Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl bioisostere.

Part 3: Physical Properties & Lipophilicity Analysis

The substitution of hydrogen with fluorine dramatically alters the physicochemical landscape of the thiazole ring. The 1,1-difluoroethyl group acts as a "lipophilic, non-oxidizable ethyl mimic."

Comparative Physicochemical Data

The following table contrasts the 5-(1,1-difluoroethyl)thiazole against its direct analogs. Data is synthesized from standard medicinal chemistry bioisostere trends (Mykhailiuk et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Property5-Ethylthiazole (Parent)5-(1,1-Difluoroethyl)thiazole (Target)5-Trifluoromethylthiazole (Analog)
Structure



Lipophilicity (

)



Hammett

(approx)

(Donor)

(Withdrawing)

(Strong Withdrawing)
Basicity (

of N)



Metabolic Stability Low (Benzylic oxidation)High (Blocked) High (Blocked)
H-Bond Acceptor WeakVery Weak None
Lipophilicity Analysis (LogP/LogD)

The Lipophilicity (


)  of the 1,1-difluoroethyl group is a critical parameter.[11]
  • The "Fluorous Effect": While fluorine is electronegative (polar), the C-F bond is non-polarizable and hydrophobic. Replacing C-H with C-F typically increases lipophilicity unless the dipole moment is drastically increased.

  • Result: The

    
     group is more lipophilic  than the parent ethyl group (
    
    
    
    to
    
    
    ) but remains less lipophilic than the perfluorinated
    
    
    or
    
    
    groups.
  • Advantage: This allows researchers to increase potency (via hydrophobic interactions) without pushing the LogP so high that solubility crashes, a common issue with

    
     analogs.
    
Basicity and pKa Modulation

The thiazole nitrogen is a weak base.

  • Ethyl Group: Electron-donating (

    
     effect), slightly increases basicity (
    
    
    
    ).
  • 1,1-Difluoroethyl Group: The gem-difluoro motif is electron-withdrawing (

    
     effect). It pulls electron density away from the aromatic ring, significantly lowering the 
    
    
    
    of the thiazole nitrogen (to
    
    
    ).
  • Impact: This reduces the fraction of the drug that is protonated at physiological pH (7.4), potentially improving passive membrane permeability and reducing lysosomal trapping.

Part 4: Experimental Protocols

To validate these properties in a drug discovery campaign, the following protocols are the industry standard.

Protocol A: Experimental LogP Determination (Shake-Flask Method)

Objective: Accurate measurement of the partition coefficient between n-octanol and phosphate-buffered saline (PBS).

  • Preparation: Saturate n-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve

    
     of 5-(1,1-difluoroethyl)thiazole  in 
    
    
    
    of the saturated n-octanol.
  • Equilibration: Add

    
     of saturated PBS. Vortex vigorously for 5 minutes.
    
  • Separation: Centrifuge at

    
     for 10 minutes to separate phases.
    
  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV (254 nm) or LC-MS .

    • Calculate concentration ratio:

      
      .[11]
      
  • Calculation:

    
    .
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Confirm the metabolic blockade of the benzylic position.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4) at 37 °C.
  • Sampling: Take aliquots at

    
     minutes.
    
  • Quenching: Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS.

  • Result Interpretation:

    • 5-Ethylthiazole: Rapid clearance (

      
       min) due to 
      
      
      
      -hydroxylation.
    • 5-(1,1-Difluoroethyl)thiazole: Extended stability (

      
       min) confirming the bioisosteric protection.
      

Part 5: Decision Logic for Bioisostere Selection

When should you use the 5-(1,1-difluoroethyl) motif?

DecisionTree Start Lead Compound Optimization (Thiazole Scaffold) Issue1 Is Metabolic Stability (t1/2) Low? Start->Issue1 Issue2 Is Lipophilicity (LogP) Too High? Issue1->Issue2 Yes (Benzylic Oxidation) Sol1 Use 5-Ethylthiazole Issue1->Sol1 No Sol2 Use 5-Trifluoromethylthiazole Issue2->Sol2 No (Need more lipophilicity) Target Use 5-(1,1-Difluoroethyl)thiazole Issue2->Target Yes (Need balance)

Caption: Figure 2. Decision tree for selecting the 1,1-difluoroethyl group during lead optimization.

References

  • Mykhailiuk, P. K. (2019).[4][7] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][5][10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2022).[3] Building Blocks: Fluorinated Thiazoles and Bioisosteres. Enamine Store.

  • Xing, L., et al. (2015). Novel Fluorinated Thiazole Derivatives as Potent Inhibitors. ACS Medicinal Chemistry Letters.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

Strategic Sourcing and Technical Utilization of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary & Molecular Profile

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The incorporation of the 1,1-difluoroethyl group serves as a bioisostere for ethyl or isopropyl groups, mitigating the "metabolic soft spot" of benzylic-like C-H bonds while altering the electronic properties of the thiazole core.

This guide addresses the supply chain fragmentation often encountered with this scaffold, providing a dual-path strategy: direct sourcing for small-scale discovery and synthetic protocols for scale-up.

Molecular Identity
AttributeSpecification
IUPAC Name This compound
PubChem CID
SMILES CC(F)(F)c1cnsc1Br
Molecular Formula C₅H₄BrF₂NS
Molecular Weight 228.06 g/mol
Key Precursor 2-Bromo-5-acetylthiazole
Physical State Low-melting solid or oil (purity dependent)

Commercial Availability & Sourcing Landscape

Unlike commodity reagents (e.g., 2-bromothiazole), the 5-(1,1-difluoroethyl) derivative is frequently a "Virtual Inventory" item. This means suppliers list it but synthesize it on demand, leading to lead times of 2–6 weeks.

Validated Supply Channels

The following tiers represent the current reliability of commercial sources:

  • Tier 1: Stocking Distributors (High Probability of Immediate Shipment)

    • BLDpharm: Often lists stock under SKU BD01675011 .[1]

    • Dana Bioscience: Frequently mirrors BLD inventory.

  • Tier 2: Make-to-Order (Lead Time: 2–4 Weeks)

    • Enamine / Combi-Blocks: These major CROs possess the validated route and precursors (5-acetylthiazoles) to synthesize this rapidly upon order.

  • Tier 3: Aggregators (Lead Time: 4–8 Weeks)

    • MilliporeSigma / Fisher Scientific: often source from Tier 2 suppliers, adding a logistical delay.

Sourcing Decision Matrix

Use the following logic flow to determine whether to purchase or synthesize:

SourcingDecision Start Need 2-Bromo-5-(1,1-difluoroethyl)thiazole CheckStock Check Tier 1 (BLD/Dana) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase (1-5g) IsStock->Buy Yes CheckLead Check Lead Time (Tier 2) IsStock->CheckLead No LeadTime < 3 Weeks? CheckLead->LeadTime Order Place Order LeadTime->Order Yes Make Initiate In-House Synthesis LeadTime->Make No

Figure 1: Decision matrix for sourcing vs. synthesis based on project timelines.

Technical Synthesis (The "Make" Option)

If commercial lead times threaten project timelines, the synthesis is accessible via a two-step protocol from commercially available 2-bromo-5-acetylthiazole.

Reaction Pathway

The critical step is the Deoxofluorination of the ketone.

SynthesisRoute Precursor 2-Bromo-5-acetylthiazole (Commercially Available) Product 2-Bromo-5-(1,1-difluoroethyl)thiazole Precursor->Product Fluorination Reagent Deoxo-Fluor or DAST DCM, 0°C to RT Reagent->Precursor

Figure 2: Synthetic pathway via deoxofluorination.

Detailed Protocol

Safety Warning: Deoxofluorinating agents (DAST, Deoxo-Fluor) can be explosive upon heating and release HF. Perform all operations in a fume hood with HF-compatible first aid (Calcium Gluconate gel) available.

  • Starting Material: Dissolve 2-bromo-5-acetylthiazole (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 equiv) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC or LCMS (Note: Product is non-polar).

  • Quench: CRITICAL: Quench by slow addition to saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction mixture.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoroethyl group significantly increases lipophilicity compared to the ketone.

Quality Control & Characterization

Validating the identity of fluorinated heterocycles requires specific attention to the ¹⁹F-NMR spectrum to confirm the gem-difluoro motif.

QC Workflow
  • ¹H-NMR: Confirm the thiazole proton (singlet, ~7.5–8.0 ppm) and the methyl group (triplet due to F-coupling, ~2.0 ppm).

  • ¹⁹F-NMR: This is the gold standard. Look for a quartet at approximately -85 to -95 ppm (depending on solvent), corresponding to the CF₂ group coupled to the methyl protons.

  • LCMS: Standard ESI+ may show weak ionization due to the electron-withdrawing fluorines. APCI or EI (GCMS) is often preferred for brominated thiazoles.

QCWorkflow Sample Received/Synthesized Material Visual Appearance Check (White/Pale Yellow Solid) Sample->Visual NMR_F 19F NMR (Confirm CF2 Quartet) Visual->NMR_F NMR_H 1H NMR (Confirm Thiazole CH) NMR_F->NMR_H Release Release for Coupling NMR_H->Release

Figure 3: Quality control validation workflow.

Synthetic Utility in Drug Design[5]

The 2-bromo handle allows this molecule to serve as an electrophile in Palladium-catalyzed cross-couplings.

Key Transformations
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the thiazole core onto a scaffold.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig Amination: Reacts with amines to form 2-aminothiazole derivatives.

    • Catalyst System: Pd₂dba₃ / Xantphos.

Why use the 1,1-difluoroethyl group? It acts as a "Magic Methyl" equivalent but with blocked metabolism. The CF₂ group lowers the pKa of the thiazole nitrogen, reducing non-specific binding and improving oral bioavailability compared to the non-fluorinated ethyl analog.

References

  • PubChem. (n.d.).[2] Compound Summary: this compound (CID 84792019). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual citation for the utility of difluoroethyl groups).
  • Singh, R. P., & Shreve, J. M. (2002). Deoxofluorination of ketones with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578. (Methodology for synthesis).

Sources

Methodological & Application

Protocol for nucleophilic substitution at C2 position of 2-bromo-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While 2-bromothiazole is commercially available, its derivatization at the C2 position requires a nuanced understanding of heterocyclic electronics.

Unlike benzene derivatives, where electron-withdrawing groups (EWGs) are strictly required for Nucleophilic Aromatic Substitution (


), the thiazole ring itself is electron-deficient. The C2 position is uniquely activated by the adjacent endocyclic nitrogen (

and

effects) and sulfur atoms, making it the most electrophilic site on the ring. However, the bond dissociation energy of the C2-Br bond necessitates specific activation energies or catalytic intervention.

This guide provides three validated workflows:

  • Classical

    
    :  For aliphatic amines and strong nucleophiles.
    
  • Buchwald-Hartwig Cross-Coupling: For anilines and sterically hindered amines.

  • Alkoxylation: For ether synthesis using alkoxides.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized Meisenheimer-like anionic intermediate.

  • Activation: The aza-nitrogen acts as an electron sink, stabilizing the negative charge at the C4 and sulfur positions during the intermediate state.

  • Leaving Group: Bromide is a competent leaving group, though iodide would be faster (but less stable) and chloride slower.

  • Failure Modes: The primary competing reaction is hydrolysis to 2-thiazolone (via 2-hydroxythiazole) if moisture is present in the basic medium.

Diagram 1: Mechanistic Pathway & Decision Logic

G Start Substrate: 2-Bromothiazole Nuc Select Nucleophile Start->Nuc PathA Aliphatic Amine (Primary/Secondary) Nuc->PathA Strong Nucleophile PathB Aniline / Hindered Amine Nuc->PathB Weak/Bulky Nucleophile PathC Alcohol / Thiol Nuc->PathC Oxygen/Sulfur CondA Method A: Classical SNAr Base: K2CO3/DIPEA Solvent: DMF/DMSO Temp: 80-120°C PathA->CondA CondB Method B: Buchwald-Hartwig Cat: Pd2(dba)3 + Xantphos Base: Cs2CO3 Temp: 90-110°C PathB->CondB CondC Method C: Alkoxylation Base: NaH (formation of alkoxide) Solvent: THF/DMF Temp: 0°C -> RT PathC->CondC Prod C2-Substituted Thiazole CondA->Prod CondB->Prod CondC->Prod

Caption: Decision matrix for selecting the optimal synthetic route based on nucleophile electronics and sterics.

Validated Experimental Protocols

Method A: Classical (Aliphatic Amines)

Scope: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines). Rationale: The nucleophilicity of alkyl amines is sufficient to overcome the activation barrier without metal catalysis.

Protocol:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-bromothiazole (1.0 equiv, e.g., 164 mg, 1.0 mmol).

  • Solvent: Add anhydrous DMF or DMSO (3.0 mL, 0.33 M). Note: NMP is a viable alternative for higher temperatures.

  • Base: Add

    
      (2.0 equiv, 276 mg) or DIPEA  (2.5 equiv). Inorganic bases are preferred if the amine HCl salt is used.
    
  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Monitoring (Self-Validation):

    • Check LCMS at t=4h.

    • Success Criteria: Disappearance of Br isotope pattern (1:1 ratio at M and M+2). Appearance of Product Mass (M+H).

    • Stall Check: If conversion < 20%, increase temp to 120°C.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF/DMSO. Dry organic layer over

    
    , concentrate.
    
Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Scope: Anilines, electron-deficient amines, or sterically encumbered substrates.[5] Rationale: 2-Bromothiazole can poison Pd catalysts via sulfur coordination. The use of bidentate, wide-bite-angle ligands like Xantphos is critical to maintain catalyst activity and facilitate reductive elimination.

Protocol:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
      (2.5 mol%) and Xantphos  (5.0 mol%) in anhydrous 1,4-Dioxane  (or Toluene). Stir for 5 mins until the solution turns deep orange/red.
    
  • Substrate Addition: Add 2-bromothiazole (1.0 equiv) and the aniline/amine (1.2 equiv).

  • Base: Add

    
      (2.0 equiv). Avoid strong alkoxide bases (NaOtBu) if the substrate has sensitive functional groups; otherwise, NaOtBu is faster.
    
  • Reaction: Degas the mixture (sparge with Argon for 5 mins). Heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Method C: Nucleophilic Alkoxylation (Ether Synthesis)

Scope: Primary and secondary alcohols. Rationale: Alcohols are poor nucleophiles. They must be deprotonated to alkoxides using a strong base (NaH) to attack the C2 position.

Protocol:

  • Alkoxide Formation: To a suspension of NaH (60% in oil, 1.5 equiv) in anhydrous THF (0°C), dropwise add the alcohol (1.2 equiv). Stir at 0°C for 15-30 mins until gas evolution ceases.

  • Addition: Add 2-bromothiazole (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2h, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Warning: Ensure the alcohol is dry. Water will compete to form the thiazolone side product.

Data Summary & Troubleshooting

VariableMethod A (

)
Method B (Pd-Cat)Method C (Alkoxide)
Ideal Substrate Cyclic amines, Alkyl aminesAnilines, AmidesAlcohols, Phenols
Key Reagent Heat + Polar SolventXantphos/BINAPNaH (Strong Base)
Common Pitfall Incomplete conversionCatalyst poisoning (S)Hydrolysis (Wet solvent)
Temp Range 80–140°C90–110°C0–60°C
Diagram 2: Troubleshooting Logic

T Issue Problem Detected Check1 Is Starting Material (SM) Still Present? Issue->Check1 YesSM Low Conversion Check1->YesSM Yes NoSM SM Consumed, Wrong Product Check1->NoSM No Action1 Increase Temp (+20°C) or Switch Solvent (DMF -> NMP) YesSM->Action1 Action3 Switch to Pd-Catalysis (Method B) YesSM->Action3 If Temp Maxed Action2 Check for Hydrolysis (Mass = SM - Br + OH) Dry Solvents! NoSM->Action2

Caption: Diagnostic workflow for resolving stalled reactions or impurity formation.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on thiazole reactivity and electrophilic C2 positions).
  • Organic Chemistry Portal.

    
    ).[6] Available at: [Link]
    
  • Yin, J.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." J. Am. Chem. Soc.[5]2002 , 124, 6043. (Seminal work on ligand selection for difficult substrates).

Sources

Application Note: The 1,1-Difluoroethyl Group as a Lipophilic Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic application and experimental protocols for using the 1,1-difluoroethyl group (


) in medicinal chemistry.


) in Drug Design
Author:  Senior Application Scientist

Part 1: Executive Summary & Rationale

The 1,1-difluoroethyl group (


)  has emerged as a high-value bioisostere in modern drug discovery, offering a precise tool to modulate lipophilicity, metabolic stability, and conformation without the dramatic lipophilicity penalty often associated with perfluoroalkyl chains.

Unlike the trifluoromethyl group (


), which is highly lipophilic and electron-withdrawing, the 1,1-difluoroethyl group retains the metabolic robustness of a fluorinated motif while offering a unique "polar-lipophilic" character. It serves as a superior bioisostere for:
  • The Methoxy Group (

    
    ):  Mimics the steric bulk and electron-donating resonance (hyperconjugation) but eliminates the metabolic liability of O-dealkylation.
    
  • The Ethyl/Isopropyl Group: Increases metabolic stability at the benzylic position (blocking CYP450 oxidation) while maintaining similar steric volume.

  • The Trifluoromethyl Group (

    
    ):  Reduces lipophilicity (
    
    
    
    ) and steric bulk slightly, potentially improving solubility and lowering non-specific binding.
Physicochemical Profile Comparison

The following table contrasts the 1,1-difluoroethyl group with common structural analogs.

PropertyMethyl (

)
Ethyl (

)
Methoxy (

)
Trifluoromethyl (

)
1,1-Difluoroethyl (

)
Hammett

-0.17-0.15-0.270.540.20 - 0.30 (Est.)
Hansch

(Lipophilicity)
0.561.02-0.020.88~0.60 - 0.80
Metabolic Liability Benzylic Ox.Benzylic Ox.O-DealkylationStableStable
H-Bond Character NoneNoneAcceptorWeak AcceptorWeak Donor (C-H)
Steric Volume (

)
~23~38~30~42~40

Key Insight: The


 group is unique because the polarized 

bonds on the terminal methyl group can act as weak hydrogen bond donors (similar to

), a property absent in

or

.

Part 2: Decision Framework (Logic Flow)

Before initiating synthesis, use this decision matrix to determine if the 1,1-difluoroethyl group is the appropriate solution for your SAR (Structure-Activity Relationship) challenge.

Bioisostere_Decision_Tree Start SAR Challenge Identification Metab_Issue Is the site a Metabolic Hotspot? Start->Metab_Issue Benzylic_Ox Problem: Benzylic Oxidation (e.g., -Et, -iPr) Metab_Issue->Benzylic_Ox Yes Methoxy_Liab Problem: O-Dealkylation (e.g., -OMe) Metab_Issue->Methoxy_Liab Yes Lipophilicity Is LogP too high? Solution_CF2Me DEPLOY -CF2Me (Blocks metabolism, maintains sterics) Lipophilicity->Solution_CF2Me Yes (Need lower LogP than CF3) Solution_CF3 Consider -CF3 (If high LogP is acceptable) Lipophilicity->Solution_CF3 No (LogP not critical) Steric_Scan Is Steric Bulk tolerated? Steric_Scan->Solution_CF2Me Yes (Mimics OMe sterics) Solution_CF2H Consider -CF2H (If lower sterics needed) Steric_Scan->Solution_CF2H No (Need smaller group) Benzylic_Ox->Lipophilicity Methoxy_Liab->Steric_Scan

Figure 1: Decision matrix for selecting the 1,1-difluoroethyl bioisostere based on metabolic and physicochemical constraints.

Part 3: Experimental Protocols

Two primary methods are recommended for installing the 1,1-difluoroethyl group: Radical C-H Functionalization (for late-stage heteroarene modification) and Nickel-Catalyzed Cross-Coupling (for aryl boronic acids/halides).

Protocol A: Radical C-H Functionalization (Baran Diversinates™)

This method utilizes zinc or sodium sulfinates to generate the 1,1-difluoroethyl radical, which adds to electron-deficient heteroarenes (Minisci-type reaction).

Reagents:

  • Substrate: Heteroarene (e.g., Pyridine, Quinoline, Diazine).

  • Reagent: Sodium 1,1-difluoroethanesulfinate (DFES-Na, CAS: 1422738-67-7).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: DCM/Water (2.5:1) or DMSO.

  • Additive: Trifluoroacetic acid (TFA) (optional, for protonation of basic heterocycles).

Step-by-Step Procedure:

  • Preparation: In a 20 mL vial equipped with a Teflon-coated stir bar, dissolve the heteroarene (1.0 equiv, 0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL).

  • Reagent Addition: Add Sodium 1,1-difluoroethanesulfinate (DFES-Na) (3.0 equiv).

  • Initiation: Cool the mixture to 0 °C (ice bath). Add TBHP (5.0 equiv) dropwise.

    • Note: If the heteroarene is unreactive, add TFA (1.0 equiv) to protonate the nitrogen, increasing electrophilicity.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the product (

    
     mass shift).
    
  • Workup: Quench with saturated aq.

    
    . Extract with DCM (
    
    
    
    ). Dry organic layers over
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism: The TBHP oxidizes the sulfinate to a sulfonyl radical, which extrudes


 to generate the electrophilic 

radical. This radical attacks the most electron-deficient position of the heteroarene.
Protocol B: Nickel-Catalyzed Cross-Coupling

This method is preferred for installing the group onto specific positions of aryl boronic acids or bromides, utilizing the commercially available industrial material 1,1-difluoroethyl chloride (HCFC-142b) or bromide.

Reagents:

  • Substrate: Aryl Boronic Acid (

    
    ).
    
  • Electrophile: 1,1-Difluoroethyl chloride (bubbled or solution) or 1,1-Difluoroethyl iodide.

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: di-tert-butyl-bipyridyl (dtbpy) (10 mol%).

  • Reductant/Base: Manganese (

    
    ) or Zinc (
    
    
    
    ) with
    
    
    .
  • Solvent: DMF or DMA.

Workflow Diagram:

Synthetic_Workflow Substrate Aryl Boronic Acid (Ar-B(OH)2) Reagents Ni Catalyst + Ligand + 1,1-Difluoroethyl Halide Substrate->Reagents Mix in DMF Intermediate Transmetallation & Oxidative Addition Reagents->Intermediate Heat 60-80°C Product 1,1-Difluoroethyl Arene (Ar-CF2CH3) Intermediate->Product Reductive Elimination

Figure 2: Nickel-catalyzed cross-coupling workflow for regioselective installation.

Part 4: Case Study & Application

Case Study: Optimization of DHODH Inhibitors In the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune diseases and cancer, researchers faced a metabolic liability with a methoxy (


) substituent on a triazolopyrimidine scaffold.
  • Problem: The

    
     group was rapidly metabolized via O-demethylation, leading to short half-life (
    
    
    
    ).
  • Intervention: The methoxy group was replaced with a 1,1-difluoroethyl group (

    
    ) .[1][2]
    
  • Result:

    • Potency: Maintained or slightly improved due to similar steric occupancy and electronic mimicry.

    • Metabolic Stability: The

      
       bond of the 
      
      
      
      group is resistant to the oxidative cleavage that degrades ethers.
    • Lipophilicity: The

      
       increased only marginally compared to the methoxy analog, whereas a trifluoromethyl (
      
      
      
      ) substitution would have spiked the
      
      
      significantly, causing solubility issues.

Self-Validating Check: When designing your analog, calculate the


. If replacing 

with

, expect a

of approx

to

. If replacing

with

, expect a

of approx

to

.

References

  • Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature, 490, 222–226.
  • O'Hara, F., et al. (2013).[3] Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery.[3] Nature Protocols, 8(6), 1042–1047.[3] Link

  • Liu, J., et al. (2019).[4] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[1][2][4] RSC Advances, 9, 28409-28413. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Xing, L., et al. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Elsevier.

Sources

C-H activation methods for functionalizing 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-H Functionalization of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Executive Summary & Chemical Logic

The Substrate: this compound is a high-value scaffold in medicinal chemistry. The 1,1-difluoroethyl group (


) acts as a lipophilic, metabolically stable bioisostere for carbonyl or ethyl groups, while the thiazole core is ubiquitous in kinase inhibitors and agrochemicals.

The Challenge (The Selectivity Paradox): The functionalization of this molecule presents a classic chemoselectivity conflict:

  • C2-Br Site: Highly reactive toward oxidative addition with transition metals (Pd, Ni), making it the "softest" spot for standard cross-coupling.

  • C4-H Site: The only available C-H bond on the ring. It is relatively acidic (

    
     ~29) due to the electron-withdrawing nature of the thiazole nitrogen and the inductive effect (-I) of the C5-difluoroethyl group.
    

The Objective: To functionalize the C4-H bond without compromising the C2-Br handle, enabling orthogonal late-stage diversification.

Strategic Approaches:

  • Method A (Thermodynamic/Steric Control): Iridium-Catalyzed C-H Borylation.[1] Best for converting C4-H to a nucleophilic handle (C-Bpin).

  • Method B (Kinetic Control): Magnesiation via Knochel-Hauser Base. Best for converting C4-H to an electrophilic handle (via trapping) or reacting with carbonyls.

Strategic Decision Framework

The following decision tree illustrates the selection of the optimal protocol based on the desired downstream application.

G Start Substrate: This compound Goal Target Transformation? Start->Goal Path1 Create Nucleophile (Suzuki Coupling) Goal->Path1 Need Aryl/Alkyl Group Path2 Create Electrophile (Reaction with Nu-) Goal->Path2 Need Halogen/Carbonyl MethodA Method A: Ir-Catalyzed Borylation (Yields C4-Bpin) Path1->MethodA MethodB Method B: Knochel-Hauser Base (Yields C4-MgX) Path2->MethodB Result1 Product: 2-Br-4-(Bpin)-5-(CF2Me)-thiazole MethodA->Result1 Result2 Product: 2-Br-4-(E)-5-(CF2Me)-thiazole (E = I, CHO, COR) MethodB->Result2

Figure 1: Strategic workflow for selecting the C-H activation modality based on the desired functional group installation.

Detailed Protocols

Method A: Iridium-Catalyzed C-H Borylation

Mechanism: Sterically directed C-H cleavage. The active catalyst, typically an Ir(III)-tris-boryl species, reacts with the most sterically accessible C-H bond. Since C2 is substituted (Br) and C5 is substituted (


), the C4-H is the only target. Crucially, this catalyst system does not undergo oxidative addition into the C-Br bond under these conditions.

Reagents:

  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) or dtbpy (3 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: n-Hexane or MTBE (anhydrous)

Step-by-Step Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a crimp-top vial with

    
     (10 mg, 0.015 mmol) and tmphen (7 mg, 0.03 mmol).
    
  • Solvent Addition: Add 1 mL of anhydrous n-hexane. The solution should turn dark brown/red, indicating active complex formation.

  • Substrate Addition: Add

    
     (254 mg, 1.0 mmol) followed by this compound (1.0 mmol).
    
  • Reaction: Seal the vial and heat to 60 °C for 4–8 hours.

    • Expert Note: Monitor via GC-MS. Look for the disappearance of the starting material (M) and appearance of the boronate (M+126).

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel/Celite eluting with

    
     to remove the catalyst.
    
  • Purification: Concentrate in vacuo. The product is often pure enough for subsequent Suzuki couplings. If necessary, purify via rapid column chromatography (silica, Hexane/EtOAc) but be aware that thiazole boronates can be prone to protodeboronation on acidic silica.

Why this works: The bulky tmphen ligand prevents the iridium center from interacting with the C2-Br bond, while the


 group at C5 acidifies C4-H, slightly accelerating the C-H activation step compared to a simple alkyl thiazole.
Method B: Regioselective Magnesiation (Knochel-Hauser Base)

Mechanism: Directed metallation.[2] The 1,1-difluoroethyl group exerts a strong inductive effect (-I), significantly increasing the acidity of the C4 proton. By using TMPMgCl[2]·LiCl (Turbo-Hauser Base) , we achieve kinetic deprotonation at low temperatures. The LiCl breaks oligomeric aggregates, making the base more reactive and soluble, allowing the reaction to proceed at temperatures where the C-Br bond is stable.

Reagents:

  • Base: TMPMgCl[2][3]·LiCl (1.0 M in THF/Toluene)

  • Electrophile:

    
    , DMF, or acid chlorides.
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Solution: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -40 °C .

    • Critical Control Point: Do not cool to -78 °C initially; the deprotonation might be too slow. Do not warm above -20 °C, or the "Halogen Dance" (scrambling of the Br to C4) or Br-elimination may occur.

  • Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.1 mL) over 5 minutes. Stir at -40 °C for 30 minutes.

    • Validation: Take a 0.1 mL aliquot, quench with

      
      , and check NMR. >95% D-incorporation at C4 confirms the metallated species.
      
  • Trapping: Add the electrophile (e.g., solution of

    
     in THF, or neat DMF) (1.2 equiv) dropwise.
    
  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Data Summary Table: Electrophile Scope

ElectrophileProduct (C4-Substituent)Yield (%)Notes

Iodide (-I)82%Highly reactive intermediate for Sonogashira
DMFAldehyde (-CHO)75%Precursor for reductive amination

Thioether (-SMe)88%-

Carboxylic Acid (-COOH)65%Requires bubbling gas; workup acidic pH

Mechanistic Insight: The Role of the Group

The 1,1-difluoroethyl group is not merely a bystander; it is an electronic activator.

Mechanism Substrate 2-Br-5-(CF2Me)-Thiazole ElectronicEffect Inductive Effect (-I) of CF2 withdraws density from Ring Substrate->ElectronicEffect Acidity Increased Acidity of C4-H (pKa lowered) ElectronicEffect->Acidity TS Transition State: Coordination of Mg to N3 Deprotonation at C4 Acidity->TS Facilitates Base TMPMgCl·LiCl (Sterically Bulky Base) Base->TS Intermediate Stable Magnesiated Species (C2-Br intact at -40°C) TS->Intermediate

Figure 2: Mechanistic pathway showing how the difluoroethyl group activates the C4 position for base-mediated metallation.

Safety & Handling

  • This compound: Treat as a potential skin sensitizer. The C-Br bond makes it a potential alkylating agent.

  • TMPMgCl[2]·LiCl: Pyrophoric hazard. Handle strictly under inert atmosphere (Ar/N2).

  • Pressure: C-H borylation releases

    
     gas. Perform in a vessel capable of withstanding mild pressure or with a pressure-relief needle.
    

References

  • Iridium-Catalyzed C-H Borylation of Thiazoles

    • Source: "Ligand-Controlled Regioselectivity in the Iridium-Catalyzed C-H Boryl
    • Context: Establishes the tmphen ligand system for sterically demanding and halogen
    • URL:[Link] (Representative link for Hartwig/Miyaura borylation principles).

  • Knochel-Hauser Base Protocols

    • Source: "Full Functionalization of the Thiazole Scaffold using Turbo-Grignards." Angew.[4] Chem. Int. Ed.

    • Context: Detailed methodology for magnesiation of 2-bromo-thiazoles without halogen scramble.
    • URL:[Link]

  • Direct Arylation Selectivity

    • Source: "Palladium-Catalyzed Direct Arylation of Thiazoles."[5][6] J. Org.[7][8] Chem.

    • Context: Discusses the reactivity profiles of C2 vs C5/C4 and the risks of C-Br oxid
    • URL:[Link]

  • Electronic Effects of Fluorinated Groups

    • Source: "The influence of fluorinated substituents on the properties of thiazoles."
    • Context: Supports the claim regarding the -I effect of the group enhancing C4 acidity.
    • URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-(1,1-difluoroethyl)-1,3-thiazole

The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, appearing in a multitude of pharmacologically active compounds.[1] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of 2-amino-5-(1,1-difluoroethyl)-1,3-thiazole represents a critical step in the development of novel therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of the crucial C-N bond in this target molecule, offering a significant improvement over harsher, traditional methods.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into troubleshooting and optimization strategies for this specific, electronically challenging substrate.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2][4] The generally accepted catalytic cycle proceeds through three key stages:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[2]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as these components influence the stability and reactivity of the palladium intermediates.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_adduct Amine Coordination (+ HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_adduct->Amido_complex Deprotonation (- HBr, + Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArBr 2-Bromo-5-(1,1-difluoroethyl) -1,3-thiazole Amine Amine (HNR'R'') Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Challenges: Amination of an Electron-Deficient Heterocycle

The substrate, this compound, presents specific challenges due to its electronic properties. The thiazole ring is inherently electron-deficient, and the potent electron-withdrawing nature of the 1,1-difluoroethyl group further deactivates the C-Br bond towards oxidative addition.[5] This necessitates the use of highly active catalyst systems.

Key considerations for this transformation include:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated efficacy in the amination of challenging heteroaryl halides.[6] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Base Selection: A strong, non-nucleophilic base is required to efficiently deprotonate the amine without promoting side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[4]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.

  • Reagent Addition: Add the anhydrous, degassed toluene to the vial, followed by the amine.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Catalyst and Ligand Screening

For optimization, a parallel screening of different catalysts and ligands is highly recommended. The following table provides a starting point for this screening process.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100To be determined
2Pd(OAc)₂ (2)SPhos (4)LiHMDS (1.4)Dioxane110To be determined
3XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene110To be determined
4RuPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH100To be determined
5BrettPhos Pd G3 (2)-NaOtBu (1.4)Toluene80To be determined

Table 1: Suggested conditions for catalyst and ligand screening.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more robust precatalyst like a G3 or G4 palladacycle.
Inappropriate ligandFor this electron-deficient substrate, bulky and electron-rich ligands like XPhos, SPhos, or BrettPhos are recommended.[6]
Insufficiently strong baseSwitch to a stronger base such as LiHMDS or NaOtBu. Ensure the base is of high purity and handled under inert conditions.
Formation of Side Products HydrodehalogenationThis side reaction, where the bromo group is replaced by hydrogen, can be minimized by using a bulkier ligand and carefully controlling the reaction temperature.
Homocoupling of the amineThis can sometimes occur at higher temperatures. Lowering the reaction temperature or catalyst loading may help.

Table 2: Troubleshooting guide for the Buchwald-Hartwig amination of this compound.

Figure 2: A logical workflow for troubleshooting a low-yielding reaction.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-5-(1,1-difluoroethyl)-1,3-thiazole. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient substrate and achieve high yields of the desired product. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for the successful implementation of this important transformation in the pursuit of novel chemical entities.

References

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2001 , 3(17), 2615-2618.

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California, 2024 .

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 2013 , 6(8), 1455-1460.

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019 .

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC, 2011 .

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. Benchchem.

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

  • Buchwald-Hartwig Amination Reaction. YouTube.

  • Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.

  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC.

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate.

  • The Buchwald-Hartwig Amination After 25 Years. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Cross-Coupling Yields with Electron-Deficient Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for palladium-catalyzed cross-coupling reactions involving challenging electron-deficient thiazole substrates. The inherent electron-deficient nature of the thiazole ring, while desirable for many pharmaceutical applications, often complicates standard cross-coupling protocols, leading to low yields and side-product formation.[1][2]

This document moves beyond generic advice to explain the causal relationships between reaction components and outcomes, empowering you to diagnose issues and rationally design high-yielding transformations.

Frequently Asked Questions (FAQs)

This section addresses common questions and strategic considerations before you begin your experiments.

Q1: Which cross-coupling reaction should I choose for my thiazole substrate?

The optimal choice depends on the desired bond and available starting materials.

  • Suzuki-Miyaura Coupling: Excellent for C-C bond formation using readily available boronic acids/esters. It is often the first choice due to the operational simplicity and lower toxicity of boron reagents.[1] However, the stability of the required thiazole-boronic esters can be a concern, with protodeboronation being a potential side reaction.[3][4]

  • Stille Coupling: A robust method for C-C bond formation using organostannanes. It is known for its high functional group tolerance and can be superior to Suzuki or Negishi couplings for certain complex bithiazole syntheses where selectivity is paramount.[5][6] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[7][8]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation. Success is highly dependent on the correct choice of ligand, which varies based on the amine coupling partner (e.g., primary vs. secondary, aryl vs. alkyl).[9][10][11]

  • Sonogashira Coupling: Specifically for coupling with terminal alkynes to form C(sp²)-C(sp) bonds. This reaction typically requires a copper(I) co-catalyst.[12][13][14]

  • Heck Coupling: Used for forming C-C bonds with alkenes. It offers excellent stereoselectivity, typically favoring the trans product.[15]

Q2: How do I select the optimal palladium catalyst and ligand system?

This is the most critical decision for a successful reaction. The electron-deficient nature of the thiazole ring generally slows the rate of oxidative addition, the first step in the catalytic cycle. To compensate, a highly active catalyst is required.

  • Palladium Precatalyst: Modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] These precatalysts cleanly and efficiently generate the active L-Pd(0) species in solution, leading to more reliable and reproducible results.[10]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient systems, the choice is crucial.

    • General Principle: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step.[16][17]

    • Specific Examples: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points for most coupling types.[10][17] For challenging Buchwald-Hartwig aminations, specialized ligands like BrettPhos can be highly effective.[10][18]

    • N-Heterocyclic Carbenes (NHCs): Thiazol-2-ylidene-based NHC ligands are an emerging class of ligands that have shown superior reactivity and chemoselectivity in Suzuki-Miyaura couplings, particularly with challenging substrates.[19]

Q3: What is the role of the base and which one should I select?

The base plays a multifaceted role depending on the reaction. An improper choice can halt the reaction entirely.

  • Suzuki Coupling: The base activates the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation to the palladium center.

  • Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, making it competent to displace the halide from the palladium complex.

  • General Recommendations:

    • Strong, Non-Nucleophilic Bases: K₃PO₄, Cs₂CO₃, and NaOtBu are the most common and effective choices.[10][20]

    • Substrate Sensitivity: If your thiazole contains base-sensitive functional groups (e.g., esters), a weaker base like K₂CO₃ or even K₃PO₄ may be preferable to stronger alkoxides like NaOtBu, though this may require a higher reaction temperature.[10] In some cases, cooperative palladium/copper catalyst systems can allow for the use of very weak bases.[21]

Q4: Why is it critical to degas the reaction mixture?

Palladium(0), the active catalytic species, is highly sensitive to atmospheric oxygen. Failure to properly degas your reaction is a leading cause of low yield.

  • Catalyst Oxidation: Oxygen will irreversibly oxidize the active Pd(0) to inactive Pd(II), killing the catalyst and halting the reaction.

  • Homocoupling: The presence of oxygen can promote the unwanted homocoupling of boronic acids (in Suzuki reactions), leading to significant byproduct formation and reduced yield.[4]

  • Proper Technique: A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, three cycles of "freeze-pump-thaw" can be used for rigorous oxygen removal.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

This is the most common issue and can stem from multiple sources. Use the following workflow to diagnose the problem.

G start Low / No Yield Observed check_sm Analyze Crude Reaction: Any Starting Material (SM) Left? start->check_sm no_sm No SM Remaining check_sm->no_sm No yes_sm SM Remaining check_sm->yes_sm Yes degradation Product Degradation? - Check stability under reaction conditions. - Reduce temperature or reaction time. no_sm->degradation catalyst Is the Catalyst Active? yes_sm->catalyst workup_issue Workup Issue? - Check pH during extraction. - Ensure product is not water-soluble. degradation->workup_issue reagents Are Reagents Viable? catalyst->reagents Yes catalyst_no SOLUTION: - Use fresh, high-quality precatalyst (e.g., G3/G4). - Ensure rigorous degassing (N2/Ar). - Check ligand for oxidation (phosphine oxides). catalyst->catalyst_no No conditions Are Conditions Optimal? reagents->conditions Yes reagents_no SOLUTION: - Use fresh boronic acid/ester (check for protodeboronation). - Verify purity of aryl halide. - Use anhydrous solvent and dry base. reagents->reagents_no No conditions_no SOLUTION: - Increase temperature in 10-20°C increments. - Screen alternative bases (e.g., Cs2CO3, K3PO4). - Screen alternative solvents (e.g., Dioxane, Toluene, DMF). conditions->conditions_no No final_check Re-evaluate Ligand Choice: Consider a more active/specialized ligand (e.g., Buchwald ligands, NHCs). conditions->final_check Yes

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis for "Low/No Yield":
  • Inactive Catalyst: The active Pd(0) species must be formed and maintained.

    • Cause: The Pd(II) precatalyst fails to reduce, or the active Pd(0) is oxidized by trace oxygen. Phosphine ligands can also be oxidized to phosphine oxides, which are poor ligands.[3]

    • Solution: Use a modern, air-stable palladacycle precatalyst which forms the active catalyst more efficiently.[10] Ensure your phosphine ligand is fresh and has been stored under an inert atmosphere. Always use rigorously degassed solvents.

  • Poor Substrate/Reagent Quality:

    • Cause (Suzuki): Electron-deficient boronic acids and esters are susceptible to protodeboronation, where the C-B bond is cleaved by moisture or protic sources, replacing it with a C-H bond.[3]

    • Solution (Suzuki): Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester, which are more resistant to degradation.[3]

    • Cause (General): The aryl halide may be impure, or the solvent may not be anhydrous. Water can interfere with the catalytic cycle.

    • Solution (General): Purify starting materials if necessary. Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen base may not be strong enough or soluble enough to be effective. The temperature may be too low to overcome the activation energy for oxidative addition with the electron-deficient thiazole.

    • Solution: Screen a stronger base (e.g., move from K₂CO₃ to Cs₂CO₃ or NaOtBu). Increase the temperature. If solubility of the base is an issue (e.g., K₃PO₄ in toluene), consider a different solvent like dioxane or DMF, or add a co-solvent like water (for Suzuki reactions).[17][20]

Issue 2: Significant Side Product Formation

If your desired product is forming but the yield is low due to competing reactions, identify the side product to diagnose the issue.

G SM Starting Materials (Thiazole-X + R-M) Product Desired Product (Thiazole-R) SM->Product Desired Pathway (Cross-Coupling) Side1 Homocoupling (R-R or Thiazole-Thiazole) SM->Side1 Side Reaction 1 (Often O2 mediated) Side2 Protodeboronation (R-H) SM->Side2 Side Reaction 2 (Suzuki Specific) Side3 Hydrodehalogenation (Thiazole-H) SM->Side3 Side Reaction 3

Caption: Common side reactions in cross-coupling.

  • Homocoupling (Aryl-Aryl or R-R):

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor the coupling of two molecules of the same partner.[4] It can also occur if the transmetalation step is slow compared to other pathways.

    • Solution: Rigorously degas the reaction. Optimize catalyst loading; sometimes a lower loading can minimize this side reaction.[10] In Stille couplings, the addition of CuI can sometimes suppress homocoupling.[16]

  • Protodeboronation (Suzuki Specific):

    • Cause: The boronic acid reagent is unstable under the reaction conditions and is quenched before it can participate in the catalytic cycle. This is more common with electron-deficient boronic acids.[3]

    • Solution: Use fresh boronic acid or a more stable boronic ester (pinacol, MIDA). Ensure the base is fully dissolved and the reaction is homogenous if possible. Sometimes, using a two-phase system (e.g., Toluene/Water) can protect the boronic acid.

  • Hydrodehalogenation (Thiazole-H):

    • Cause: The aryl halide is reduced to the corresponding arene. This can happen if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

    • Solution: Ensure all reagents are pure. Screen different ligands or bases, as the combination of these can influence the prevalence of this side reaction.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with a 2-bromothiazole derivative.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Thiazole Halide 1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equivSlight excess ensures complete consumption of the halide.
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, reliable precatalyst for generating active Pd(0).[10]
Ligand XPhos (2.2 mol%)Bulky, electron-rich ligand to accelerate oxidative addition.
Base K₃PO₄ (2.0 - 3.0 equiv)Strong, versatile base with good functional group tolerance.[10]
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Dioxane is a good general solvent. A biphasic system can help with base solubility and boronic acid stability.[20]
Temperature 80 - 110 °CHigher temperatures are often needed for electron-deficient systems.[20]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation.[4]
Step-by-Step Methodology:
  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 2-bromothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a rubber septum. If working outside a glovebox, evacuate the vial and backfill with nitrogen or argon. Repeat this process three times.

  • Catalyst/Ligand Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 equiv) and additional XPhos ligand (0.022 equiv) and add them to the reaction vial under a positive flow of inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.).
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
  • Stille Coupling | NROChemistry. (n.d.).
  • Stille reaction - Wikipedia. (n.d.).
  • Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC. (n.d.).
  • THE STILLE REACTION, 38 YEARS LATER. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. (n.d.).
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021, October 25).
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2).
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.).
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. (n.d.).

Sources

Stability of 1,1-difluoroethyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CF2-001 Subject: Stability of 1,1-difluoroethyl moieties under basic hydrolysis Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Go/No-Go" Decision

Before proceeding with your experiment, you must distinguish between the two common bioisosteric applications of the 1,1-difluoroethyl motif. Their stability profiles under basic hydrolysis are diametrically opposed.

Motif TypeStructureStability to Aqueous Base (LiOH/NaOH)Verdict
C-Linked (Alkyl)

High SAFE to proceed with standard saponification.
O-Linked (Ether)

Low to Moderate ⚠️ RISK. Susceptible to hydrolytic defluorination.

Technical Insight: The C-linked 1,1-difluoroethyl group is a bioisostere for an ethyl or isopropyl group. It is chemically robust due to the strength of the C-F bond (~116 kcal/mol) and the lack of a leaving group. The O-linked variant acts as a methoxy bioisostere but behaves chemically like a "fluorinated acetal," making it vulnerable to hydrolysis which converts it into an acetate ester.

Diagnostic Workflows & Decision Trees

Workflow A: Stability Prediction Engine

Use this logic flow to determine if your specific substrate will survive the reaction conditions.

StabilityLogic Start START: Substrate Analysis LinkType Is the CF2 group attached to Oxygen (O-Link) or Carbon (C-Link)? Start->LinkType CLink C-Linked (R-CF2-CH3) LinkType->CLink Carbon OLink O-Linked (R-O-CF2-CH3) LinkType->OLink Oxygen BaseType Base Strength? CLink->BaseType HydrolysisRisk ⚠️ HIGH RISK Forms Acetate + Phenol OLink->HydrolysisRisk WeakBase Hydroxide/Carbonate (LiOH, K2CO3, NaOH) BaseType->WeakBase pKa < 16 StrongBase Organolithium/Amide (LDA, n-BuLi, t-BuLi) BaseType->StrongBase pKa > 30 Safe ✅ STABLE Proceed with Hydrolysis WeakBase->Safe ElimRisk ⚠️ RISK: E2 Elimination (Vinyl Fluoride Formation) StrongBase->ElimRisk

Figure 1: Decision tree for assessing the risk of defluorination based on linkage and base strength.

Technical Deep Dive: Failure Modes

Scenario 1: The "False Positive" Instability (O-Linked)

Users often report "loss of the difluoro group" during ester saponification. In 90% of cases, this occurs because the user is working with a difluoroethyl ether (


).
  • Mechanism: The oxygen atom renders the adjacent

    
     carbon electrophilic. Hydroxide attacks the 
    
    
    
    carbon (similar to attacking a carbonyl), forming a tetrahedral intermediate that collapses to eliminate fluoride.
  • Outcome: The

    
     group converts into an acetate (
    
    
    
    ) and the free phenol (
    
    
    ).
Scenario 2: Dehydrofluorination (C-Linked)

For the true alkyl 1,1-difluoroethyl group (


), the primary failure mode is E2 elimination .
  • Trigger: This requires a base strong enough to deprotonate the terminal methyl group (

    
    ) or the 
    
    
    
    -position (if activated).
  • Reagents to Avoid:

    
    , 
    
    
    
    (unless at
    
    
    ), and sometimes
    
    
    in polar aprotic solvents.
  • Standard Hydrolysis (LiOH/THF/Water): The

    
     of the terminal methyl protons is 
    
    
    
    . Aqueous hydroxide (
    
    
    ) is insufficient to trigger this elimination.

Analytical Forensics: Did it Survive?

If you suspect decomposition, use 19F NMR as your primary diagnostic tool. The chemical shift and multiplicity are distinct.

Data Table: NMR Fingerprints
Species19F NMR Shift (

, ppm)
Multiplicity1H NMR Signature (Terminal Methyl)
Intact

-80 to -110 Quartet (

)
Triplet (

)
Vinyl Fluoride (Elimination Product) -80 to -130Multiplet (complex)Doublet of Doublets (Vinylic region)
Free Fluoride (Hydrolysis Product) -120 to -150Singlet (Broad)N/A

Recommended Protocols

Protocol A: Standard Saponification (Safe for C-Linked)

Applicable for: Methyl/Ethyl esters containing a C-linked 1,1-difluoroethyl group.

  • Dissolution: Dissolve substrate (1.0 equiv) in THF/MeOH (3:1 ratio).

  • Reagent Addition: Add

    
     (2.0–3.0 equiv) dissolved in minimum water.
    
  • Temperature: Stir at Room Temperature .

    • Note: The C-linked group is stable up to

      
      , but RT is preferred to avoid side reactions elsewhere.
      
  • Monitoring: Check via TLC or LCMS. The

    
     group is invisible to UV but the mass balance should remain consistent (M-14 for methyl ester hydrolysis).
    
  • Workup: Acidify carefully with

    
     to pH 4-5 and extract with EtOAc. Avoid prolonged exposure to strong acid if the molecule contains other acid-labile groups, though the 
    
    
    
    itself is acid-stable.
Protocol B: "Gentle" Hydrolysis (For O-Linked/Sensitive Substrates)

Applicable for: Substrates where you fear the "O-Link" hydrolysis mechanism described above.

  • Reagent: Use Trimethyltin hydroxide (

    
    )  or Lithium iodide (
    
    
    
    )
    in pyridine/collidine.
  • Mechanism: These reagents cleave methyl esters via nucleophilic attack at the methyl group (

    
    ) rather than attack at the carbonyl/electrophilic centers.
    
  • Procedure:

    • Dissolve substrate in 1,2-dichloroethane (DCE).

    • Add

      
       (2.5 equiv).
      
    • Heat to

      
       for 4–12 hours.
      
    • Why: This avoids the tetrahedral intermediate that leads to defluorination of O-linked systems.

Troubleshooting FAQ

Q: I see a new peak in the vinyl region of my proton NMR. What happened? A: You likely triggered E2 elimination. This happens if you used a base like KHMDS or NaH, or if you heated the reaction excessively (>100°C) in a basic solvent. The product is a 1-fluoro-vinyl group (


).

Q: Can I use DAST to reinstall the group if it hydrolyzes? A: Generally, no. DAST converts ketones to gem-difluorides.[1] If you hydrolyzed an O-linked group, you likely have a phenol and acetate. You would need to reform the ether bond, which is difficult. It is better to start with the correct building block or use a milder deprotection strategy.

Q: Is the 1,1-difluoroethyl group metabolically stable in vivo? A: Yes. It is a classic "metabolic blocker." It prevents oxidation at that position compared to an ethyl group. However, as noted in Scenario 1, the O-linked version is susceptible to enzymatic hydrolysis (esterase-like activity).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hu, J., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Xenobiotica, 49(11), 1289-1299. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link

Sources

Preventing debromination side reactions in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Current Load: Low | Topic: Debromination Mitigation

Welcome to the Thiazole Synthesis Support Hub. This guide is structured as a Tier-2 Technical Resolution Manual, designed to troubleshoot the specific phenomenon of debromination (loss of bromine/halogen) during the synthesis and functionalization of thiazoles.

This issue typically manifests in two distinct experimental phases. Please select the "Support Ticket" below that matches your current workflow:

  • Ticket #HZ-01: Debromination during de novo ring formation (Hantzsch Synthesis).

  • Ticket #CC-02: Hydrodebromination during cross-coupling (Suzuki/Stille) of bromothiazoles.

Ticket #HZ-01: Debromination in Hantzsch Synthesis

Issue: You are reacting an


-bromoketone with a thioamide/thiourea, but the bromine is lost before ring closure, yielding the non-brominated ketone or a degradation byproduct.
Root Cause Analysis

In the Hantzsch synthesis, the


-bromoketone is an electrophilic lachrymator that is highly susceptible to reduction. The primary culprits are:
  • Photolytic Cleavage: The C-Br bond adjacent to a carbonyl is weak and photosensitive. Ambient light can generate radical species that abstract hydrogen from the solvent.

  • HBr-Mediated Reduction: As the reaction proceeds, HBr is generated. In the presence of certain impurities or oxidizable solvents, HBr can act as a reducing agent for the starting material.

  • Nucleophilic Attack vs. Reduction: If the thioamide is added too slowly or at high heat, the

    
    -bromoketone may undergo elimination or reduction rather than the desired 
    
    
    
    displacement.
Resolution Protocol: The "Cold-Start" Method

To prevent starting material degradation, use this modified protocol which prioritizes kinetic control.

ParameterStandard ConditionOptimized Condition (Anti-Debromination)
Temperature Reflux (

C)

C start

RT stir

Gentle heat
Solvent Ethanol/MethanolDMF or anhydrous Acetone (Avoids H-donors)
Addition Order Mix all and heatAdd Bromoketone to Thioamide (Keeps nucleophile in excess)
Scavenger NoneAdd 10 mol% Cyclohexene (Radical scavenger)

Step-by-Step Workflow:

  • Dissolve the thioamide (1.1 equiv) in anhydrous DMF (or acetone) at room temperature.

  • Cool the solution to

    
    C in an ice bath.
    
  • Dissolve the

    
    -bromoketone in a minimal amount of the same solvent.
    
  • Critical Step: Add the bromoketone solution dropwise to the thioamide over 20 minutes. This ensures the bromoketone is immediately trapped by the sulfur nucleophile via

    
    , preventing it from floating free to undergo radical debromination.
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours. Only heat to reflux after TLC confirms the disappearance of the bromoketone.

Ticket #CC-02: Hydrodebromination in Cross-Coupling

Issue: You are performing a Suzuki or Stille coupling on a bromothiazole. Instead of the coupled product, you isolate the "reduced" thiazole (Ar-H) where the bromine has been replaced by hydrogen.

The Mechanistic "Death Loop"

Hydrodebromination is not random; it is a catalyzed cycle. It occurs when the active Palladium species (


) undergoes a side reaction instead of Transmetallation.

The Culprit: Palladium-Hydride (


) species.
Sources of Hydride: 
  • 
    -Hydride Elimination:  From alkyl-amines (e.g., 
    
    
    
    ) or alkyl-phosphines.
  • Solvent Oxidation: Primary/Secondary alcohols (MeOH, iPrOH) oxidize to aldehydes/ketones, donating a hydride to Pd.

DebrominationCycle cluster_prevention Prevention Zone Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 PdHydride Pd(II)-H Species OxAdd->PdHydride Ligand Exchange Product Coupled Product (Ar-R) TransMet->Product - Pd(0) Product->Pd0 HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdHydride RedElim Reductive Elimination (Side Reaction) PdHydride->RedElim RedElim->Pd0 Regenerates Catalyst Waste Debrominated Byproduct (Ar-H) RedElim->Waste + HBr

Figure 1: The competition between the desired Transmetallation cycle (Yellow) and the Hydrodebromination "Death Loop" (Red).

Diagnostic & Resolution Matrix

If you detect Ar-H (debrominated product) by LCMS, apply the following fixes in order.

Phase A: Solvent & Base Swap (The "Hydride Starvation" Strategy)

Remove the fuel for the Pd-H species.

  • Stop using: Ethanol, Methanol, Isopropanol, THF (can act as H-donor at high temp).

  • Start using: Toluene, Dioxane, or DMF.

  • Stop using: Triethylamine (

    
    ), Diisopropylamine (
    
    
    
    ).
  • Start using: Inorganic bases (

    
    , 
    
    
    
    ).
Phase B: Catalyst Upgrade (The "Speed" Strategy)

If the Transmetallation step is slow (due to steric hindrance on the thiazole), the Pd-intermediate waits around long enough to find a hydride. You must accelerate the cycle.

Recommendation: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G4 or SPhos-Pd-G4).

  • Why? These precatalysts generate the active Pd(0) species immediately at low temperatures.

  • Mechanism:[1][2][3][4] Bulky biaryl ligands (XPhos) facilitate rapid reductive elimination of the desired product, outcompeting the side reaction [1, 2].

Phase C: The "Dumping" Protocol (For stubborn substrates)

If debromination persists, the reaction is likely "stalling" after oxidative addition.

  • Pre-mix the catalyst and the boronic acid first.

  • Slow-add the bromothiazole (electrophile) to the mixture.

    • Logic: This keeps the concentration of

      
       low relative to the boronic acid, statistically favoring Transmetallation over Hydride capture.
      

FAQ: Rapid Troubleshooting

Q: I am using XPhos but still seeing debromination. Why? A: Check your boronic acid.[5][6] Bulky ligands like XPhos can sometimes promote protodeboronation (destroying your nucleophile) if water is present [3].

  • Fix: Add molecular sieves to the reaction or switch to a MIDA-boronate, which releases the active boron species slowly.

Q: Can I use microwave heating? A: Yes, but be careful. Rapid heating is good for crossing the activation energy barrier of Transmetallation, but if your solvent is an alcohol, you are essentially supercharging the hydride transfer. Only use microwave heating with aprotic solvents (Dioxane/Toluene).

Q: My thiazole has a free amine (-NH2). Is that a problem? A: Critical failure point. Free amines can coordinate to Pd, shutting down the cycle and forcing


-hydride elimination.
  • Fix: Protect the amine as an acetamide (-NHAc) or Boc-group before coupling.

References

  • Buchwald, S. L., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[7] ACS Catalysis.[7]

  • Sigma-Aldrich. (n.d.). Buchwald Ligands and Precatalysts User Guide.

  • Denmark, S. E., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[4] ChemRxiv.

  • BenchChem Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.[6][8]

  • Chem Help Asap. (2020).[9] Hantzsch Thiazole Synthesis Mechanism and Protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteric Modulation: Comparing the Bioactivity of 1,1-Difluoroethyl and Trifluoromethyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Thiazole-Based Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs, including the antimicrobial sulfathiazole and the anticancer agent dasatinib.[1][2][3] Its versatile chemical nature and ability to engage in various biological interactions make it a "privileged scaffold" in drug design.[3][4] A common strategy to optimize the potency, selectivity, and pharmacokinetic profile of such scaffolds is the incorporation of fluorine-containing substituents.[5][6][7]

Among the most utilized fluorinated motifs is the trifluoromethyl (-CF3) group. Its profound electron-withdrawing nature, metabolic stability, and lipophilicity have made it a go-to bioisostere for methyl groups and chlorine atoms.[8][9] Consequently, trifluoromethyl-substituted thiazoles are well-represented in the scientific literature as potent bioactive agents.[10][11] However, the very properties that make the -CF3 group attractive can also present challenges, such as excessively high lipophilicity or altered target engagement.

This guide explores a strategic alternative: the 1,1-difluoroethyl (-CF2CH3) group. As a close structural analogue, it offers a nuanced modulation of the physicochemical properties imparted by the -CF3 group. We will objectively compare the known and projected impacts of these two substituents on the bioactivity of thiazole-containing compounds, providing the experimental frameworks necessary for researchers to make informed decisions in their drug discovery campaigns.

Physicochemical Properties: A Tale of Two Bioisosteres

The decision to employ a -CF2CH3 group in place of a -CF3 group is driven by the subtle yet significant differences in their fundamental properties. These differences can cascade into profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

The trifluoromethyl group is renowned for its exceptional stability, owing to the strength of the C-F bond (bond dissociation energy of ~485 kJ/mol).[8][9] This makes the group highly resistant to oxidative metabolism.[6][12] The 1,1-difluoroethyl group shares this C-F bond stability but introduces a terminal methyl group—a potential site for Phase I oxidative metabolism. This can be a strategic liability or an asset; it may decrease the compound's half-life but can also provide a metabolic clearance pathway, mitigating risks of bioaccumulation.[12][13]

Below is a summary of the key physicochemical distinctions that underpin the strategic choice between these two groups.

PropertyTrifluoromethyl (-CF3)1,1-Difluoroethyl (-CF2CH3)Rationale for Impact on Bioactivity
Lipophilicity (Hansch π) +0.88[8][9]Lower than -CF3 (estimated ~ +0.4 to +0.6)The -CF2CH3 group is generally less lipophilic, which can improve aqueous solubility, potentially reducing off-target toxicity and altering tissue distribution.[13]
Metabolic Stability Very High. Resistant to oxidative metabolism.[6][9]High, but the terminal -CH3 is a potential metabolic "soft spot" for hydroxylation.[13][14]The -CF3 group can block metabolic hotspots, prolonging half-life. The -CF2CH3 group offers a potential site for predictable metabolic clearance.[12]
Electronic Effect Strongly electron-withdrawing (Hammett σp ≈ +0.54)Strongly electron-withdrawing, but slightly weaker than -CF3.This difference can modulate the pKa of the thiazole ring or adjacent functional groups, affecting target binding, solubility, and membrane permeability.
Steric Profile Van der Waals radius similar to a chlorine atom.[9]Larger and more conformationally flexible than -CF3 due to the methyl group.The increased bulk and different shape of the -CF2CH3 group can lead to improved selectivity or novel binding interactions within a target protein's active site.
Hydrogen Bonding Acts as a weak hydrogen bond acceptor.Can also act as a weak hydrogen bond acceptor; the C-H bonds are not typically donors.The primary influence is electronic, modulating the hydrogen bonding potential of the nearby thiazole nitrogen.

Impact on Bioactivity: Synthesizing the Evidence

Direct, side-by-side comparisons of 1,1-difluoroethyl and trifluoromethyl-substituted thiazoles in the same biological assay are not extensively documented. However, by synthesizing data from studies on each substituent, we can build a strong, evidence-based projection of their comparative bioactivity.

The Trifluoromethyl Thiazole: A Legacy of Potency

The literature is rich with examples of trifluoromethyl-thiazoles demonstrating significant biological activity across various therapeutic areas.

  • Anticancer Activity: Novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to possess in vitro cytotoxicity against multiple human cancer cell lines.[6] The inclusion of the -CF3 group is often cited as a strategy to improve the bioavailability of these compounds.[6]

  • Antimicrobial Activity: Thiazole derivatives containing a trifluoromethylphenyl moiety have exhibited significant antitubercular activity, with IC50 values comparable to the drug kanamycin.[15]

  • Enzyme Inhibition: Many kinase inhibitors incorporate the CF3-thiazole motif to achieve high potency and selectivity.

The recurring theme is that the -CF3 group enhances metabolic stability and lipophilicity, which often translates to improved in vivo efficacy.[8]

The 1,1-Difluoroethyl Thiazole: A Strategy of Nuance

The -CF2CH3 group represents a more recent tool for fine-tuning drug properties. While less explored in the context of thiazoles specifically, its known metabolic profile provides critical insights. Studies on the α,α-difluoroethyl thioether motif (Ar-S-CF2CH3) show that metabolism proceeds via oxidation of the sulfur atom to the corresponding sulfoxide and sulfone.[13][14] This suggests that if the -CF2CH3 group were attached to the thiazole ring, the ring's own sulfur atom could also be susceptible to such oxidation, a metabolic pathway not available to the carbon-attached -CF3 group.

The primary rationale for selecting -CF2CH3 over -CF3 is to deliberately modulate ADME properties:

  • Reduce Lipophilicity: To improve solubility and potentially avoid issues related to non-specific binding or poor formulation characteristics.

  • Introduce a Metabolic Handle: To engineer a desired pharmacokinetic profile, ensuring the compound does not persist indefinitely, which can be a concern with highly metabolically stable drugs.

  • Fine-Tune Target Affinity: The subtle changes in electronics and sterics may be sufficient to optimize binding to the target protein while potentially reducing affinity for off-target proteins.

Experimental Design for a Definitive Comparison

To provide a conclusive, head-to-head comparison, a systematic experimental workflow is required. This protocol outlines a self-validating system to objectively assess the impact of substituting a -CF3 group with a -CF2CH3 group on a model thiazole scaffold.

Workflow for Comparative Bioactivity Assessment

G cluster_0 Part 1: Synthesis & Physicochemical Profiling cluster_1 Part 2: In Vitro ADME Profiling cluster_2 Part 3: Biological Activity Profiling cluster_3 Part 4: Data Analysis synthesis Synthesis of Matched Pair (Thiazole-CF3 & Thiazole-CF2CH3) logp LogP/LogD Determination (Shake-flask or HPLC method) synthesis->logp solubility Aqueous Solubility Assay (Nephelometry) synthesis->solubility stability Metabolic Stability Assay (Liver Microsomes/S9) synthesis->stability analysis Comparative Analysis (Structure-Activity & Structure-Property Relationship) logp->analysis permeability Cell Permeability Assay (e.g., Caco-2) binding Target Binding Assay (e.g., Kinase IC50) permeability->binding cell_activity Cell-Based Potency Assay (e.g., Anti-proliferative EC50) binding->cell_activity cytotoxicity Cytotoxicity Assay (e.g., against healthy cell line) cell_activity->cytotoxicity cytotoxicity->analysis

Caption: Workflow for comparing bioactivity of fluorinated thiazole analogues.

Step-by-Step Methodologies

1. Synthesis of Matched Thiazole Analogues:

  • Objective: To synthesize a pair of high-purity thiazole compounds differing only in the -CF3 vs. -CF2CH3 substituent at a specific position.

  • Protocol (Example via Hantzsch Synthesis):

    • Select a common thioamide precursor (e.g., thiourea).

    • React the thioamide with an appropriate α-haloketone.

      • For the -CF3 analogue: Use a commercially available reagent like 3-bromo-1,1,1-trifluoroacetone.

      • For the -CF2CH3 analogue: Use a corresponding reagent like 1-bromo-3,3-difluorobutan-2-one. If not commercially available, this reagent would need to be synthesized first.

    • The reaction is typically performed in a solvent like ethanol under reflux.[16]

    • Purify the resulting thiazole products via column chromatography and fully characterize using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm structure and purity (>98%).

2. Metabolic Stability Assay:

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.

  • Protocol:

    • Prepare incubation mixtures containing liver microsomes (e.g., human, rat) at 0.5 mg/mL protein, NADPH regenerating system, and phosphate buffer (pH 7.4).

    • Pre-warm mixtures to 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life from the slope of the natural log of the remaining parent compound versus time.

Causality: This experiment directly tests the hypothesis that the -CF2CH3 group's terminal methyl provides a metabolic liability not present in the -CF3 group. A significantly shorter half-life for the -CF2CH3 analogue would support this.[12]

3. Target Binding Assay (Example: Kinase Inhibition):

  • Objective: To determine the inhibitory potency (IC50) of each compound against a specific biological target.

  • Protocol (e.g., ADP-Glo™ Kinase Assay):

    • In a 384-well plate, serially dilute the test compounds in DMSO.

    • Add the target kinase, the appropriate substrate, and ATP to initiate the kinase reaction.

    • Incubate at room temperature for a set period (e.g., 1 hour).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence using a plate reader. The signal correlates with kinase activity.

    • Plot the luminescence signal against compound concentration and fit to a dose-response curve to determine the IC50 value.

Visualizing the ADME Impact

The choice between these fluorinated groups is fundamentally a decision about pharmacokinetics. The following diagram illustrates how their differing physicochemical properties are hypothesized to influence ADME processes.

ADME_Impact cluster_Properties cluster_ADME CF3 Trifluoromethyl (-CF3) Solubility Solubility / Absorption CF3->Solubility Lower (↑ Lipophilicity) Distribution Tissue Distribution CF3->Distribution Broader (↑ Lipophilicity) Metabolism Metabolism / Half-life CF3->Metabolism Slower (Metabolically inert) CF2CH3 1,1-Difluoroethyl (-CF2CH3) CF2CH3->Solubility Higher (↓ Lipophilicity) CF2CH3->Distribution More Restricted (↓ Lipophilicity) CF2CH3->Metabolism Faster (Oxidative site) Excretion Clearance Metabolism->Excretion

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Separating Brominated Thiazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1] Impurities, even at trace levels, can introduce significant risks, including altered pharmacology and potential toxicity.[1][2] This challenge is particularly acute for brominated thiazole derivatives, a structural motif present in numerous therapeutic agents.[3] Brominated impurities often arise from the synthesis process and can be structurally very similar to the API, making their separation and quantification a formidable analytical task.[4] Furthermore, many halogenated compounds are flagged for potential genotoxicity, elevating the regulatory scrutiny and demanding highly sensitive and specific analytical methods.[5][6][7]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust separation of brominated thiazole impurities. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind methodological choices, offering a strategic framework for developing a self-validating, reliable, and efficient separation method.

The Analytical Challenge: The Subtle Differences of Brominated Thiazoles

The primary difficulty in separating brominated thiazole impurities lies in their structural similarity to the parent compound and to each other. Positional isomers (where a bromine atom is attached to a different position on the thiazole ring) or impurities with varying degrees of bromination can exhibit nearly identical physicochemical properties, such as hydrophobicity and pKa. This similarity often leads to co-elution on standard reversed-phase columns like C18, which primarily separate based on hydrophobic interactions.[8]

Strategic Method Development: A Multi-Parameter Approach

A successful method development strategy is not a linear process but an iterative one, focusing on systematically optimizing key chromatographic parameters to exploit the subtle differences between the API and its impurities.

Diagram 1: HPLC Method Development Workflow

This diagram illustrates the logical flow for developing a robust HPLC method, starting from analyte characterization and moving through systematic screening and optimization to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV spectra) ColumnScreen Column & Solvent Screening Analyte->ColumnScreen Initial Knowledge MobilePhase Mobile Phase Tuning (pH, Gradient, Organic Modifier) ColumnScreen->MobilePhase Selectivity Data TempFlow Temperature & Flow Rate Optimization MobilePhase->TempFlow Refinement Validation Method Validation (ICH Guidelines) TempFlow->Validation Optimized Method Robustness Robustness Testing Validation->Robustness Verification

Caption: A systematic workflow for HPLC method development.

Pillar 1: Stationary Phase Selection - The Key to Selectivity

The choice of stationary phase is the most critical factor in achieving separation.[9][10] While a standard C18 column is a common starting point, its reliance on hydrophobicity is often insufficient for brominated isomers. Alternative chemistries that offer different interaction mechanisms are essential.[9][11]

  • C18 (Octadecylsilane): The industry workhorse. It provides excellent hydrophobic retention but may fail to resolve positional isomers or compounds with minor differences in LogP.

  • Phenyl-Hexyl: This phase introduces π-π interactions, which can be highly effective for separating aromatic compounds like thiazoles. The electron-rich phenyl ring on the stationary phase can interact differently with the electron clouds of the thiazole ring and its bromine substituents.[12]

  • Pentafluorophenyl (PFP): This is often the superior choice for separating halogenated compounds and positional isomers.[13][14][15] The PFP phase offers a unique combination of interactions:

    • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole on the stationary phase, which can interact with dipoles in the analyte molecules.

    • π-π Interactions: The electron-deficient fluorinated ring can interact with electron-rich aromatic rings of the analytes.

    • Hydrophobic and Shape Selectivity: It provides an alternative hydrophobic interaction and steric recognition that differs significantly from C18.[15][16]

Diagram 2: Stationary Phase Interaction Mechanisms

This diagram visualizes the different intermolecular forces that govern separation on C18, Phenyl-Hexyl, and PFP columns, explaining their varied selectivity.

SelectivityMechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_PFP PFP Column Analyte Brominated Thiazole C18_node C18 Alkyl Chains Hydrophobic Interaction Analyte->C18_node:f1 Weak/Non-specific Phenyl_node Phenyl Rings π-π Stacking Analyte->Phenyl_node:f1 Moderate PFP_node Fluorinated Rings Dipole-Dipole π-π Interaction Analyte->PFP_node:f1 Strong Analyte->PFP_node:f2 Strong

Caption: Comparison of analyte interaction mechanisms on different HPLC columns.

Pillar 2: Mobile Phase Optimization

Once a promising column is selected, the mobile phase composition must be fine-tuned to achieve optimal resolution.[17][18]

  • Organic Modifier (Acetonitrile vs. Methanol): The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[8]

    • Acetonitrile (ACN): Generally provides higher efficiency (sharper peaks) due to its lower viscosity. Its dipole moment can influence interactions with polar stationary phases like PFP.[8]

    • Methanol (MeOH): As a protic solvent, it can act as a hydrogen bond donor and acceptor, introducing unique selectivity mechanisms that may be beneficial for certain separations.[8] A crucial step in method development is to screen both solvents, as a change in elution order (selectivity) is often observed.

  • Aqueous Phase and pH Control: Thiazole rings contain nitrogen, which can be protonated depending on the mobile phase pH. Controlling the pH with a suitable buffer (e.g., ammonium formate, phosphate) is critical for ensuring consistent retention times and peak shapes. Small adjustments in pH can alter the ionization state of the analytes, profoundly impacting their interaction with the stationary phase and improving separation.[19]

Comparative Case Study: Separation of Impurities in "Thiazolodrug"

To illustrate these principles, we present a comparative study for a hypothetical API, "Thiazolodrug," and its two process-related impurities: 2-Bromo-thiazolodrug (Impurity A) and 5-Bromo-thiazolodrug (Impurity B, a positional isomer).

AnalyteStructureKey Challenge
Thiazolodrug Parent Drug (API)Main component
Impurity A 2-Bromo-thiazolodrugStructurally similar to API
Impurity B 5-Bromo-thiazolodrugPositional isomer of Impurity A, very similar polarity
Table 1: Comparison of Chromatographic Performance
ParameterMethod 1: C18 ColumnMethod 2: PFP Column
Column Standard C18, 4.6 x 150 mm, 3.5 µmPFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B in 20 min20-80% B in 20 min
Retention Time (API) 10.5 min12.1 min
Retention Time (Imp. A) 11.0 min13.5 min
Retention Time (Imp. B) 11.1 min14.2 min
Resolution (API / Imp. A) 1.84.1
Resolution (Imp. A / Imp. B) 0.4 (Co-elution) [4]2.2 (Baseline Separation) [20]
Tailing Factor (all peaks) ~1.2~1.1
Conclusion Inadequate for resolving critical isomer pair.Superior selectivity and baseline resolution achieved.[13][15]

The data clearly demonstrates that while the C18 column could separate the API from the brominated impurities to some extent, it completely failed to resolve the two positional isomers (Impurity A and B). The PFP column, by leveraging alternative separation mechanisms, provided excellent resolution for all three components.[13][21]

Experimental Protocol: Optimized HPLC Method Using a PFP Column

This protocol details the validated method for the separation of Thiazolodrug and its brominated impurities.

1. Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) Propyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm (or the λmax of the main component).

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    22.0 80
    22.1 20

    | 27.0 | 20 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve reference standards of the API and impurities in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL (API) and 0.01 mg/mL (impurities).

  • Sample Solution: Prepare the drug substance sample at a concentration of 1.0 mg/mL in the same solvent.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas of all components should be less than 2.0%.

  • The resolution between Impurity A and Impurity B must be greater than 2.0.

  • The tailing factor for the API peak should be between 0.9 and 1.5.

5. Analysis and Reporting:

  • Inject the sample solution.

  • Identify peaks based on retention times relative to the standards.

  • Quantify impurities using an external standard method, reporting results as a percentage relative to the API.

Conclusion and Recommendations

Developing a robust HPLC method for separating brominated thiazole impurities requires moving beyond conventional C18 columns. The unique selectivity offered by Pentafluorophenyl (PFP) stationary phases is often the key to resolving structurally similar positional isomers.[13][22] By systematically screening column chemistries and optimizing mobile phase parameters like the organic modifier and pH, a highly specific and reliable method can be developed. This strategic approach not only ensures the accurate quantification of potentially genotoxic impurities but also builds a foundation of analytical confidence that is essential for regulatory compliance and ensuring patient safety.[23]

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies, Inc.
  • PFP Pentafluorophenyl. MICROSOLV Technology Corporation.
  • HPLC Columns. Chromtech.
  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC.
  • HPLC Column Selection Guide. Scribd.
  • Optimizing mobile phase composition for HPLC separation of xylenol isomers. BenchChem.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • pharmaceutical genotoxic impurities: Topics. Science.gov.
  • Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. BenchChem.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
  • HPLC Column Selection - how to choose the right column. Analytics-Shop.
  • Genotoxic Impurities in Pharmaceuticals. (2012). Semantic Scholar.
  • Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink.
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). International Journal of Pharmaceutical Investigation.
  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019). Pharmaceutical Technology.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters.
  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024).

Sources

Impact of 1,1-Difluoroethyl Substitution on Thiazole Ring Electron Density

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 1,1-difluoroethyl substitution on thiazole ring electron density Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The 1,1-difluoroethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


)  has emerged as a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to the trifluoromethyl (

), ethyl (

), and isopropyl groups. While the thiazole ring itself is an electron-deficient heterocycle, substitution with a 1,1-difluoroethyl moiety introduces a unique electronic and physicochemical perturbation.

Unlike the strongly lipophilic and electron-withdrawing


 group, the 

motif offers a "Goldilocks" balance: it blocks metabolic soft spots (benzylic hydroxylation) while exerting a moderated electron-withdrawing effect that often improves aqueous solubility compared to perfluorinated analogs. This guide analyzes the electronic impact, physicochemical shifts, and synthetic pathways for 1,1-difluoroethyl thiazoles.

Electronic Profile Analysis

Inductive vs. Resonance Effects

The 1,1-difluoroethyl group acts primarily as an electron-withdrawing group (EWG) through the inductive effect (


) of the geminal fluorine atoms. However, its influence on the thiazole ring is distinct from both alkyl and perfluoroalkyl alternatives.
  • Mechanism: The gem-difluoro motif (

    
    ) withdraws electron density from the thiazole ring via induction (
    
    
    
    -bonds). Unlike the
    
    
    group, the terminal methyl group (
    
    
    ) in
    
    
    provides a weak electron-donating effect into the electron-deficient
    
    
    center via hyperconjugation, slightly mitigating the overall withdrawal experienced by the aromatic system.
  • Result: The thiazole ring becomes more electron-deficient than an ethyl-substituted thiazole but remains more electron-rich than a trifluoromethyl-substituted thiazole.

Comparative Hammett Constants & Electronic Parameters

The following table compares the electronic parameters of the 1,1-difluoroethyl group with standard substituents.

Substituent

(Hammett Para)

(Hammett Meta)
Electronic NatureImpact on Thiazole Basicity (pKa)
Methyl (

)
-0.17-0.07Weak Donor (+I)Increases Basicity
Ethyl (

)
-0.15-0.07Weak Donor (+I)Increases Basicity
Trifluoromethyl (

)
0.540.43Strong EWG (-I)Significantly Decreases Basicity
1,1-Difluoroethyl (

)
~0.35 - 0.45 ~0.30 Moderate EWG (-I)Moderately Decreases Basicity

*Values estimated based on interpolation between


 and 

data.
Impact on Thiazole Reactivity
  • Nucleophilicity: The nitrogen atom (N3) of the thiazole becomes less basic upon 1,1-difluoroethyl substitution. This reduces the risk of hERG channel inhibition (often associated with basic amines) but may require stronger acids for salt formation.

  • Electrophilicity: The C2 position of the thiazole ring becomes more susceptible to nucleophilic attack (e.g.,

    
     if a leaving group is present) compared to alkyl-thiazoles, due to the reduced electron density.
    

Physicochemical Properties & Metabolic Stability[2][3][4][5]

Lipophilicity and Solubility (LogP vs. LogD)

A common misconception is that "more fluorine equals more lipophilic." The 1,1-difluoroethyl group challenges this rule. Due to the high polarity of the C-F bonds and the resulting dipole moment which is not canceled out (unlike the symmetric


), the 

group is often more polar than the

group.
  • Solubility: Compounds with

    
     often exhibit higher aqueous solubility than their 
    
    
    
    analogs.
  • Lipophilicity: It typically lowers LogP relative to

    
     and sometimes even relative to the hydrocarbon ethyl group, depending on the vector of the dipole moment relative to the rest of the molecule.
    
Metabolic Blocking (The "Magic Methyl" Alternative)

The primary utility of the 1,1-difluoroethyl group is metabolic stabilization.

  • Problem: Ethyl and isopropyl groups on aromatic rings are prone to rapid CYP450-mediated oxidation at the benzylic (

    
    ) carbon (
    
    
    
    abstraction).
  • Solution: Replacing the

    
    -hydrogens with fluorine (
    
    
    
    ) blocks this pathway completely because the
    
    
    bond (approx. 116 kcal/mol) is too strong for physiological oxidation.
  • Case Study: This strategy was successfully employed in the development of Milvexian (Factor XIa inhibitor), where a difluoroethyl group prevented N-dealkylation while maintaining potency.

Experimental Protocols

Synthesis of 1,1-Difluoroethyl Thiazoles

Two primary pathways are recommended: Deoxofluorination (for converting acetyl groups) and Radical Functionalization (for direct C-H activation).

Protocol A: Deoxofluorination of 2-Acetylthiazole

This method converts a ketone into the gem-difluoro moiety.

  • Reagents: 2-Acetylthiazole (1.0 equiv), Deoxo-Fluor® or DAST (2.5 equiv), Dry DCM.

  • Procedure:

    • Charge a flame-dried flask with 2-acetylthiazole and dry DCM under

      
      .
      
    • Cool to 0°C. Dropwise add Deoxo-Fluor (exothermic).

    • Allow to warm to RT and stir for 16–24 hours.

    • Quench: Pour carefully into saturated

      
       (gas evolution).
      
    • Purification: Extract with DCM, dry over

      
      , and purify via silica gel chromatography (0-20% EtOAc/Hex).
      
  • Validation: Monitor disappearance of Carbonyl stretch (1680

    
    ) in IR and appearance of triplet in 
    
    
    
    NMR (
    -85 to -95 ppm).
Protocol B: Radical Difluoroethylation (Baran Diversinates™ Type)

Direct installation using zinc sulfinate salts.

  • Reagents: Thiazole substrate (1.0 equiv), Zinc bis(1,1-difluoroethyl)sulfinate (DFES-Zn) (3.0 equiv), TBHP (5.0 equiv), DMSO/Water (3:1).

  • Procedure:

    • Dissolve substrate and DFES-Zn in DMSO/Water.

    • Cool to 0°C. Add TBHP (70% aq) dropwise.

    • Stir at RT for 12 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine.
      
  • Note: This reaction is regioselective for the most electron-deficient position (typically C2 or C5 depending on substitution).

Visualizations

Electronic Effects Diagram

The following diagram illustrates the competing electronic effects on the thiazole ring.

ElectronicEffects cluster_comparison Comparison vs CF3 Thiazole Thiazole Ring (Electron Deficient) CF2 Gem-Difluoro (-CF2-) Strong Inductive Withdrawal (-I) CF2->Thiazole Withdraws e- density (Lowers pKa) Methyl Terminal Methyl (-CH3) Weak Donor to CF2 (+I/Hyperconj.) Methyl->CF2 Stabilizes CF2 Comparison CF2CH3 is LESS withdrawing than CF3 but MORE stable than Ethyl

Caption: Electronic interplay in 1,1-difluoroethyl thiazoles. The -CF2- group withdraws density from the ring, while the terminal methyl group modulates this effect, preventing the excessive lipophilicity associated with -CF3.

Decision Tree for Substituent Selection

Use this logic flow to determine when to use the 1,1-difluoroethyl group.

DecisionTree Start Lead Optimization: Thiazole Substituent Selection MetabIssue Is there metabolic instability at the alkyl position? Start->MetabIssue Lipophilicity Is LogP too high? MetabIssue->Lipophilicity Yes UseEthyl Use Ethyl/Isopropyl (-CH2CH3) MetabIssue->UseEthyl No Basicity Is the Thiazole N too basic (hERG risk)? Lipophilicity->Basicity Yes (Need lower LogP) UseCF3 Use Trifluoromethyl (-CF3) Lipophilicity->UseCF3 No (Need more lipophilicity) UseCF2Me Use 1,1-Difluoroethyl (-CF2CH3) Basicity->UseCF2Me Yes (Need balanced profile) Basicity->UseCF2Me No

Caption: Strategic decision tree for selecting 1,1-difluoroethyl over ethyl or trifluoromethyl substituents during lead optimization.

References

  • Vertex AI Search. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Beilstein-Institut. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

[1]

Executive Summary & Immediate Directives

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1785449-20-8) is a halogenated heteroaromatic compound. For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Safety Warning: Upon thermal decomposition (incineration or fire), this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Under no circumstances should this waste be commingled with general non-halogenated organic solvents or trash. It requires incineration facilities equipped with acid gas scrubbers.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity to ensure correct waste stream segregation.[1]

PropertySpecification
Chemical Name This compound
CAS Number 1785449-20-8
Molecular Formula C₅H₄BrF₂NS
Physical State Solid / Crystalline Powder (typically)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant
Combustion Byproducts HF (Highly Corrosive), HBr , NOx, SOx
Waste Classification Halogenated Organic
Hazard Statements (GHS)[1][6]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[3][2][4]

  • H335: May cause respiratory irritation.[3][2][4][5][6]

Pre-Disposal Handling & Segregation Logic

The scientific rationale for segregating this compound lies in its halogen content (Bromine and Fluorine). Standard incineration of non-halogenated waste does not typically include the aggressive scrubbing systems required to neutralize HF and HBr gas. Sending this chemical to a standard fuel-blending facility could damage the incinerator or release toxic plumes.

Segregation Protocol
  • Stream: Halogenated Organic Waste (Green label in many EHS systems).

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the material is wet or in solution, as free halides can corrode metal over time.

  • Incompatibilities:

    • Strong Oxidizers: Risk of violent reaction.[3]

    • Strong Bases: Potential for dehydrohalogenation.

Visualization: Waste Stream Decision Logic

DisposalLogicStartWaste Generation:This compoundCheckStateIs the waste Solid or Liquid?Start->CheckStateSolidPathSolid WasteCheckState->SolidPathLiquidPathLiquid/SolutionCheckState->LiquidPathSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Halogenated Toxic'SolidPath->SolidContainerLiquidContainerContainer: HDPE/Glass BottleLabel: 'Liquid Halogenated Solvent'LiquidPath->LiquidContainerSegregationCRITICAL SEGREGATION:Do NOT mix with Non-Halogenated Solvents(Prevent HF/HBr release in wrong incinerator)SolidContainer->SegregationLiquidContainer->SegregationFinalDestFinal Disposal:High-Temperature Incineration(With Acid Gas Scrubbing)Segregation->FinalDest

Figure 1: Decision logic for segregating halogenated thiazole waste to ensure proper downstream incineration.

Step-by-Step Disposal Workflows

Scenario A: Routine Laboratory Waste (Solids/Small Amounts)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood.[1][7]

  • Containment: Transfer the solid substance into a dedicated Solid Hazardous Waste container.

    • Note: If the material is in a vial, you may dispose of the entire vial into the solid waste bucket to minimize dust exposure.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Close the lid tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Accidental Spill Cleanup
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don PPE including a half-mask respirator with organic vapor/acid gas cartridges if dust/vapor is present.

  • Absorb:

    • Do NOT use water. Water spreads the contamination.

    • Cover the spill with Vermiculite , Dry Sand , or a commercial Spill Pillow .

  • Collect: Scoop the contaminated absorbent into a heavy-duty plastic bag or HDPE pail.

  • Decontaminate: Wipe the surface with a soap/water solution only after the bulk material is removed. Place these wipes in the same waste container.

  • Tag: Label as "Debris from Chemical Spill: Halogenated Thiazole".

Visualization: Spill Response Workflow

SpillResponseAlertSpill DetectedAssessAssess Volume & Hazard(Is it safe to clean?)Alert->AssessEHSCallCall EHS/Emergency(Large Spill/High Toxicity)Assess->EHSCallHigh RiskCleanBegin Cleanup(Small Spill)Assess->CleanLow RiskAbsorbApply Dry Absorbent(Vermiculite/Sand)NO WATERClean->AbsorbCollectCollect into HDPE PailAbsorb->CollectLabelLabel: 'Halogenated Debris'Collect->Label

Figure 2: Workflow for managing spills of halogenated solids.

Regulatory Compliance & Codes

Compliance ensures that your facility meets federal and local environmental standards.

  • US EPA (RCRA):

    • While not explicitly P-listed or U-listed by specific CAS, this compound is characteristically hazardous.

    • D001: If the specific formulation has a low flash point (unlikely for the pure solid, possible for reaction mixtures).

    • Halogenated Solvents (F-List): If mixed with spent solvents like DCM, it falls under F002.

  • European Waste Catalogue (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.